molecular formula C20H19N3O2S B2739172 (E)-3-phenyl-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1448140-73-5

(E)-3-phenyl-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2739172
CAS No.: 1448140-73-5
M. Wt: 365.45
InChI Key: WBGXDLMCBPSNCX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-phenyl-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

Compounds bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antibacterial activity. These studies indicate that such compounds exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria. The structural elucidation of these compounds through various spectroscopic techniques supports their potential as leads for developing new antibacterial agents (Khalid et al., 2016).

Anticancer Activity

Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has shown that some of these compounds possess promising anticancer properties. Through a series of synthesis steps, these hybrids were evaluated against various cancer cell lines, revealing compounds with low IC50 values, indicating strong anticancer potential. This suggests a potential application in the development of new anticancer therapies (Rehman et al., 2018).

Apoptosis Induction

A novel 1,2,4-oxadiazole compound was identified as an apoptosis inducer through high-throughput screening, displaying activity against breast and colorectal cancer cell lines. This compound induced apoptosis, which is a critical pathway for cancer treatment, highlighting its potential as an anticancer agent (Zhang et al., 2005).

Enzyme Inhibition

Several synthesized compounds with the 1,3,4-oxadiazole scaffold have been screened for their inhibition activity against enzymes such as butyrylcholinesterase (BChE). These studies not only provide insights into the binding affinity and orientation of these compounds within enzyme active sites but also suggest their potential use in developing treatments for diseases where enzyme inhibition is beneficial (Khalid et al., 2016).

Properties

IUPAC Name

(E)-3-phenyl-1-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-18(7-6-15-4-2-1-3-5-15)23-11-8-16(9-12-23)19-21-22-20(25-19)17-10-13-26-14-17/h1-7,10,13-14,16H,8-9,11-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGXDLMCBPSNCX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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